1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Overview
Description
. It consists of a glycerol backbone, two fatty acid chains, and a phosphate group linked to ethanolamine. This compound is a type of diacylglycerol phosphate, where the fatty acids are hexadecanoyl (palmitic acid) and eicosatetraenoyl (arachidonic acid).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of glycerol with the appropriate fatty acids and subsequent phosphorylation. The reaction conditions include the use of strong acids or bases to catalyze the esterification and phosphorylation steps.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process involves the controlled addition of reagents and continuous monitoring to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used to introduce oxygen atoms into the fatty acid chains.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the double bonds in the fatty acid chains.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to modify the fatty acid chains or the phosphate group.
Major Products Formed:
Oxidation: Oxidized derivatives of the fatty acids, such as hydroperoxides or epoxides.
Reduction: Saturated fatty acids resulting from the reduction of double bonds.
Substitution: Modified phospholipids with different functional groups attached to the fatty acids or phosphate group.
Scientific Research Applications
This compound has significant applications in various fields of scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of phospholipids in biological membranes.
Biology: It plays a role in cell signaling and membrane dynamics, making it a valuable tool for studying cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of inflammatory diseases and cancer.
Industry: It is used in the development of lipid-based drug delivery systems and cosmetics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with cellular membranes and signaling pathways. It can act as a precursor for bioactive lipids, such as eicosanoids, which are involved in inflammatory responses and other physiological processes. The molecular targets include enzymes like phospholipase A2 and receptors on cell surfaces.
Comparison with Similar Compounds
This compound is similar to other diacylglycerol phosphates, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine and 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine. its unique combination of fatty acids and the presence of the ethanolamine group make it distinct in terms of its biological activity and applications.
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Properties
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39H,3-10,12,14-16,19,21,23-25,27,29-38,42H2,1-2H3,(H,45,46)/b13-11-,18-17-,22-20-,28-26-/t39-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIVXEVMDWCWLI-CAQMIEAISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE(16:0/20:4(5Z,8Z,11Z,14Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70812-59-8 | |
Record name | PE(16:0/20:4(5Z,8Z,11Z,14Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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